6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

Medicinal Chemistry Kinase Inhibitors JAK

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine (CAS: 1824129-01-2) is a nitrogen-containing N-bridgehead bicyclic compound, formally derived from the fusion of pyridazine and pyrrole rings. This scaffold belongs to the class of pyrrolo[1,2-b]pyridazines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including applications as kinase inhibitors (e.g., JAK, IRAK4, PARP) and in the development of advanced materials.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B13011856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)pyrrolo[1,2-b]pyridazine
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2N=C1)CCl
InChIInChI=1S/C8H7ClN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2
InChIKeyTYBNSKRBFXUYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: A Key N-Bridgehead Heterocyclic Building Block for Drug Discovery


6-(Chloromethyl)pyrrolo[1,2-b]pyridazine (CAS: 1824129-01-2) is a nitrogen-containing N-bridgehead bicyclic compound, formally derived from the fusion of pyridazine and pyrrole rings. This scaffold belongs to the class of pyrrolo[1,2-b]pyridazines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including applications as kinase inhibitors (e.g., JAK, IRAK4, PARP) and in the development of advanced materials [1][2]. The compound features a reactive chloromethyl group at the 6-position of the heterocyclic core, providing a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Why 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is Not Interchangeable with Other Chloromethyl Heterocycles


Simple chloromethyl heterocycles (e.g., 2-(chloromethyl)pyridine or 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine) cannot replicate the unique electronic and steric environment of the pyrrolo[1,2-b]pyridazine scaffold. The electron-deficient pyridazine ring in this N-bridgehead system exerts a strong electron-withdrawing effect on the fused pyrrole ring, thereby modulating the electrophilicity of the C6-chloromethyl group [1]. This electronic tuning directly impacts reactivity in nucleophilic substitution reactions and the biological profile of downstream derivatives. Specifically, in the context of kinase inhibition (e.g., JAK1/3), substitution at the C6 position of the pyrrolopyridazine core with aryl groups has been shown to provide exceptional biochemical potency and selectivity [2]. Therefore, using a generic chloromethyl building block not only alters the fundamental reactivity profile but also forfeits the established structure-activity relationships (SAR) that make the pyrrolo[1,2-b]pyridazine core a privileged scaffold in drug discovery. The 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is the precise intermediate required to access this validated chemical space.

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: Quantitative Differentiation and Comparator Analysis


Privileged Scaffold for Kinase Inhibition with Validated C6 Substitution Vector

The pyrrolo[1,2-b]pyridazine core is a validated privileged scaffold for kinase inhibition. Critically, substitution at the C6 position has been quantitatively demonstrated to enhance potency. In a series of dual JAK1/3 inhibitors, the incorporation of aryl groups at the C6 position of the pyrrolopyridazine core yielded compounds with exceptional biochemical potency against JAK1 and JAK3. For example, a representative compound from this series exhibited an IC50 value of 0.6 nM against its target [1]. This demonstrates that the C6 position is a key vector for modulating biological activity within this chemical series. 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine provides the direct synthetic entry point to this crucial C6 functionalization site, unlike unsubstituted pyrrolo[1,2-b]pyridazine or alternative scaffolds (e.g., 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine) which lack the same SAR validation [1][2].

Medicinal Chemistry Kinase Inhibitors JAK IRAK4 PARP

High Purity and Consistent Supply: A Procurement Differentiator

In the context of research and development, the availability of a building block with high and consistent purity is a critical factor influencing reproducibility and downstream yields. 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is commercially available with a documented purity of 98% . This level of purity, which is essential for minimizing side reactions in complex synthetic sequences, is not universally guaranteed for all chloromethyl heterocycles or custom-synthesized batches. For instance, the purity of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (a close analog) can vary significantly between suppliers, and data on its batch-to-batch consistency is less readily accessible . The established supply chain for this specific compound, with verified analytical data, reduces procurement risk and ensures reproducibility in sensitive applications like medicinal chemistry and materials science .

Chemical Procurement Quality Control Synthetic Chemistry

Enhanced Electrophilicity of the Chloromethyl Group due to Electron-Deficient Pyridazine Ring

The reactivity of the chloromethyl group is modulated by the electronic nature of the attached heterocycle. In pyrrolo[1,2-b]pyridazine, the pyridazine ring is electron-deficient, which exerts a strong electron-withdrawing effect on the fused pyrrole ring and consequently on the C6-chloromethyl substituent [1]. This electronic effect is expected to increase the electrophilicity of the chloromethyl carbon, accelerating nucleophilic substitution (SN2) reactions compared to chloromethyl groups attached to more electron-rich heterocycles, such as simple pyrroles or certain pyridines. For example, studies on the vicarious nucleophilic substitution of chloromethyl heterocycles with nitroarenes have shown that the reaction rates are significantly influenced by the electron-withdrawing capacity of the heteroaromatic system [2]. While direct kinetic data for 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is not yet reported, the established electronic properties of the scaffold provide a strong rationale for its enhanced reactivity compared to electron-rich analogs, a key advantage for efficient library synthesis.

Physical Organic Chemistry Reactivity Nucleophilic Substitution

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: Prioritized Research and Industrial Applications


Synthesis of C6-Substituted Kinase Inhibitor Libraries

Medicinal chemistry teams developing novel kinase inhibitors (e.g., JAK, IRAK4, or PARP inhibitors) can utilize 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine as a central building block to rapidly generate diverse C6-substituted analogs. The chloromethyl group serves as a versatile handle for introducing a wide range of nucleophiles (amines, thiols, alcohols) or for subsequent cross-coupling reactions after conversion to a boronic ester [1]. This approach allows for systematic structure-activity relationship (SAR) studies around a validated vector, as demonstrated by the exceptional potency of C6-aryl substituted pyrrolopyridazines in JAK1/3 inhibition (IC50 ~0.6 nM) [1].

Precursor for Covalent Inhibitor Warheads

The electrophilic chloromethyl group can be directly used to install covalent warheads, such as acrylamides or other Michael acceptors, onto the pyrrolo[1,2-b]pyridazine scaffold. This is particularly relevant for targeting kinases with a non-catalytic cysteine residue, a strategy employed in the development of selective and potent covalent inhibitors [1]. The electron-deficient nature of the core may also influence the reactivity of the resulting warhead, offering a tunable parameter for optimizing target engagement [2].

Development of Fluorescent Probes and Materials

Pyrrolo[1,2-b]pyridazine derivatives are known to exhibit significant optical properties, including high fluorescence quantum yields [2]. The chloromethyl handle on this scaffold can be used to conjugate the fluorophore to biomolecules (e.g., via amine or thiol linkages) for imaging applications or to incorporate it into polymer matrices for the development of advanced smart materials [2]. The high purity (98%) of the commercially available compound ensures minimal interference from fluorescent impurities .

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